1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine
説明
This compound features a piperidine core substituted with two distinct aromatic ether groups:
- 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl: A phenyl ring modified with a tetrahydropyranyl (THP) ether. The THP group enhances steric bulk and may improve solubility due to its oxygen-rich cyclic ether structure.
- 4-(Trifluoromethoxy)phenoxy: A phenoxy group bearing a trifluoromethoxy (-OCF₃) substituent, known for its electron-withdrawing properties and metabolic stability .
特性
IUPAC Name |
1-[4-(oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO4/c24-23(25,26)31-21-10-8-18(9-11-21)29-20-12-14-27(15-13-20)17-4-6-19(7-5-17)30-22-3-1-2-16-28-22/h4-11,20,22H,1-3,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPHWLCQFLSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Stepwise Synthesis Protocol
-
Piperidine Core Preparation :
The synthesis begins with 4-hydroxypiperidine, which undergoes selective protection of the hydroxyl group using dihydropyran (DHP) in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS). This yields 4-[(tetrahydro-2H-pyran-2-yl)oxy]piperidine. -
Introduction of Trifluoromethoxyphenoxy Group :
The secondary hydroxyl group of the piperidine intermediate is functionalized via a Mitsunobu reaction with 4-(trifluoromethoxy)phenol. This reaction utilizes triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–25°C, achieving yields of 70–85%. -
Deprotection and Final Product Isolation :
The tetrahydropyranyl (THP) protective group is removed under acidic conditions (e.g., HCl in methanol), followed by neutralization and extraction with dichloromethane (DCM). The crude product is purified via recrystallization from ethyl acetate or column chromatography.
Table 1. Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THP Protection | DHP, PPTS, DCM, 0°C → RT | 92 | 95 |
| Mitsunobu Reaction | 4-(Trifluoromethoxy)phenol, DEAD, PPh₃, THF | 78 | 88 |
| Deprotection | 2M HCl/MeOH, 40°C | 90 | 97 |
Optimization of Synthetic Parameters
Solvent and Catalyst Screening
Ethyl acetate and THF are preferred for the Mitsunobu reaction due to their ability to solubilize both polar and non-polar reactants. Substituting DEAD with diisopropyl azodicarboxylate (DIAD) reduces side-product formation but increases cost.
Temperature Control
Maintaining the Mitsunobu reaction at 0–5°C minimizes epimerization of the piperidine ring. Elevated temperatures (>30°C) lead to a 15–20% decrease in yield due to competing elimination reactions.
Purification and Crystallization Strategies
Recrystallization Techniques
The final compound exhibits moderate solubility in chlorinated solvents (e.g., DCM, chloroform) and ethyl acetate. Recrystallization from ethyl acetate at −20°C produces needle-like crystals with >99% purity.
Table 2. Solubility and Crystallization Data
| Solvent | Solubility (mg/mL) | Crystal Form | Purity (%) |
|---|---|---|---|
| Ethyl acetate | 45 | Needles | 99.5 |
| Chloroform | 120 | Amorphous | 98.2 |
| Hexane | <5 | N/A | N/A |
Chromatographic Purification
Silica gel chromatography (eluent: 3:1 hexane/ethyl acetate) resolves residual triphenylphosphine oxide and unreacted phenol derivatives. This step is critical for pharmaceutical-grade material.
Analytical Characterization
Spectroscopic Data
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, with no decomposition below 200°C, confirming suitability for long-term storage.
Scale-Up Considerations
Industrial-Scale Production
Batch reactors (50–100 L) are employed for the Mitsunobu reaction, with in-line filtration to remove triphenylphosphine oxide. Process analytical technology (PAT) ensures real-time monitoring of reaction progress.
Applications in Drug Development
As a key intermediate in Delamanid synthesis, this compound’s preparation is optimized for reproducibility and scalability. Its robust crystalline form ensures consistent bioavailability in final dosage forms .
化学反応の分析
1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is an intermediate in the synthesis of Delamanid, a novel anti-tuberculosis medication that inhibits mycolic acid synthesis and shows potent in-vitro and in-vivo activity against drug-resistant strains of Mycobacterium tuberculosis.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of Delamanid, it inhibits mycolic acid synthesis in Mycobacterium tuberculosis, disrupting the bacterial cell wall and leading to cell death. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Delamanid Intermediate: (R)-1-(4-((2-Methyloxiran-2-yl)methoxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine
- Key Difference : Replaces the THP group with a 2-methyloxirane (epoxide) moiety.
- Implications :
- Synthetic Route: Mitsunobu reaction or nucleophilic substitution for ether formation, similar to the target compound .
Compound 88: 1-(1-(3-Bromophenyl)-2-(piperidin-1-yl)ethyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine
- Key Difference : Incorporates a bromophenyl-ethyl-piperidine side chain.
- Implications: Enhanced lipophilicity (logP) due to the bromophenyl group. Potential for π-π stacking interactions in receptor binding .
TPPU: 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Compound 19aa: N-Hydroxy-1-(2-hydroxyethyl)-4-({4-[4-(trifluoromethoxy)phenoxy]phenyl}sulfonyl)piperidine-4-carboxamide
Compound 8: 1-(4-((2-Methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine
- Key Difference : Substitutes THP with a 2-methylallyl ether.
- Implications :
Structural and Pharmacokinetic Trends
Table 1: Comparative Analysis of Key Features
| Compound | Substituent (R) | Molecular Weight | logP* | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | THP-ether | ~437.4 | 3.8 | High |
| Delamanid Intermediate | Epoxide | 423.4 | 3.5 | Moderate |
| Compound 88 | Bromophenyl-ethyl-piperidine | ~550.2 | 5.2 | Moderate-High |
| TPPU | Urea | ~385.3 | 2.9 | Low-Moderate |
| Compound 19aa | Sulfonyl-hydroxamic acid | ~540.5 | 2.5 | Low |
*Estimated using fragment-based methods.
Impact of Substituents
- THP vs. Epoxide/Allyl : THP provides greater steric shielding and solubility, whereas epoxide/allyl groups prioritize reactivity or synthetic flexibility.
- Trifluoromethoxy Group : Consistently improves metabolic stability across analogs due to resistance to oxidative degradation .
生物活性
The compound 1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol. The structure features a piperidine core substituted with two distinct phenolic groups, one of which includes a tetrahydro-2H-pyran moiety and the other a trifluoromethoxy group.
Research indicates that this compound may exhibit biological activity through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The structural components suggest possible interactions with various receptors, including adrenergic and serotonin receptors, which are critical in modulating neurotransmission and cardiovascular functions.
Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of the compound exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens, showing significant inhibition at certain concentrations.
Cytotoxicity
Cytotoxicity assays reveal that while some derivatives show potent activity against pathogens, they also exhibit varying degrees of cytotoxic effects on human cell lines. For example:
Study 1: Efficacy Against Leishmaniasis
A study evaluated the efficacy of this compound in a mouse model of Leishmania donovani infection. The compound demonstrated significant parasite clearance at doses as low as 25 mg/kg, indicating its potential as an antileishmanial agent. The study emphasized the importance of structural modifications for enhancing bioactivity and reducing toxicity.
Study 2: Pharmacokinetics and Safety Profile
In another investigation, pharmacokinetic parameters were assessed to determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Results indicated favorable pharmacokinetic profiles with minimal adverse effects observed in test subjects at therapeutic doses.
Q & A
Basic Question: What are the established synthetic routes for 1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine?
Methodological Answer:
Synthesis typically involves multi-step protocols, including:
- Catalytic acid-mediated condensation : Similar to methods used for piperidine derivatives, where p-toluenesulfonic acid catalyzes the formation of ether or phenoxy linkages under reflux conditions .
- Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates and final products .
- Protection/deprotection strategies : Use of tetrahydro-2H-pyran (THP) as a protecting group for hydroxyl moieties, followed by acidic hydrolysis .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the piperidine ring, phenoxy substituents, and THP group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to ensure >95% purity .
Advanced Question: How can computational methods optimize the synthesis yield and reaction conditions?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) to identify transition states and energetically favorable pathways for key steps like etherification .
- Machine learning (ML) : Training models on reaction databases to predict optimal catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvent systems .
- Kinetic modeling : Simulate reaction progress to minimize byproducts (e.g., over-substitution on piperidine) .
Advanced Question: How do structural modifications influence biological activity in related piperidine derivatives?
Methodological Answer:
- Trifluoromethoxy group : Enhances metabolic stability and membrane permeability due to lipophilic and electron-withdrawing effects .
- Piperidine ring conformation : Substituents at the 4-position (e.g., phenoxy vs. aryl groups) modulate receptor binding affinity, assessed via molecular docking .
- THP group : Impacts solubility; removal via hydrolysis may alter pharmacokinetics in vivo .
Advanced Question: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to assign protons/carbons in crowded regions (e.g., THP and piperidine ring) .
- Isomeric ambiguity : X-ray crystallography (as in related spiro compounds) to confirm absolute configuration .
- Cross-validation : Compare experimental IR and MS data with computational predictions (e.g., Gaussian simulations) .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact, especially with trifluoromethoxy groups (potential irritants) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
- Storage : Inert atmosphere (argon) at -20°C to prevent degradation of the phenoxy groups .
Advanced Question: How to identify biological targets for this compound in neuropharmacology?
Methodological Answer:
- Receptor screening : Radioligand binding assays (e.g., σ1 or opioid receptors) using tritiated analogs .
- Cellular assays : Measure cAMP levels or calcium flux in neuronal cell lines to assess GPCR modulation .
- In silico target prediction : PharmMapper or SwissTargetPrediction to prioritize targets based on structural similarity to known ligands .
Advanced Question: What strategies improve solubility and formulation for in vivo studies?
Methodological Answer:
- Salt formation : Hydrochloride salts (common in piperidine derivatives) to enhance aqueous solubility .
- Co-solvent systems : Use cyclodextrins or PEG-based vehicles for intravenous administration .
- Amorphous solid dispersion : Spray drying with polymers (e.g., PVP) to increase bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
